molecular formula C15H13NO4S B5686847 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid

3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid

Cat. No. B5686847
M. Wt: 303.3 g/mol
InChI Key: QLLSDHIIBJLNIV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid, also known as PSAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PSAA is a synthetic compound that is derived from the reaction between phenylsulfonyl chloride and 3-aminophenylacrylic acid.

Mechanism of Action

The mechanism of action of 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid is not fully understood. However, it has been suggested that 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has been shown to inhibit the replication of certain viruses, such as HIV-1.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid in lab experiments is its potential as a drug candidate for the treatment of various diseases. 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has also been shown to have fluorescent properties, which makes it useful as a probe for the detection of proteins and nucleic acids. However, one limitation of using 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid in lab experiments is its synthetic nature, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the study of 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods for the production of 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid, which may improve its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid and its potential use as a fluorescent probe for the detection of proteins and nucleic acids.

Synthesis Methods

The synthesis of 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid involves the reaction between phenylsulfonyl chloride and 3-aminophenylacrylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours to allow for complete reaction. The resulting product is then purified using column chromatography to obtain pure 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid.

Scientific Research Applications

3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has been identified as a potential drug candidate for the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has also been studied for its potential use as a fluorescent probe for the detection of proteins and nucleic acids.

properties

IUPAC Name

(E)-3-[3-(benzenesulfonamido)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-6-13(11-12)16-21(19,20)14-7-2-1-3-8-14/h1-11,16H,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLSDHIIBJLNIV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Benzenesulfonylamino-phenyl)-acrylic acid

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